molecular formula CH7N3O3 B12548209 N,N',N''-Trihydroxymethanetriamine CAS No. 148124-31-6

N,N',N''-Trihydroxymethanetriamine

Cat. No.: B12548209
CAS No.: 148124-31-6
M. Wt: 109.09 g/mol
InChI Key: HFWWEMPLBCKNNM-UHFFFAOYSA-N
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Description

N,N’,N’'-Trihydroxymethanetriamine is an organic compound with the molecular formula CH₇N₃O₃ It is characterized by the presence of three hydroxylamine groups attached to a central methane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-Trihydroxymethanetriamine typically involves the reaction of formaldehyde with ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, pH, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N,N’,N’'-Trihydroxymethanetriamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Trihydroxymethanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.

    Substitution: The hydroxylamine groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating or acylating agents. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N’,N’'-Trihydroxymethanetriamine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies and as a chelating agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N’,N’'-Trihydroxymethanetriamine involves its interaction with molecular targets through its hydroxylamine groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’,N’'-Trihydroxymethanetriamine include:

    N,N-Dimethylhydroxylamine: A compound with two methyl groups attached to the nitrogen atom.

    N,N-Diethylhydroxylamine: A compound with two ethyl groups attached to the nitrogen atom.

    Hydroxylamine: The simplest hydroxylamine with a single hydroxyl group attached to the nitrogen atom.

Uniqueness

N,N’,N’'-Trihydroxymethanetriamine is unique due to the presence of three hydroxylamine groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.

Properties

CAS No.

148124-31-6

Molecular Formula

CH7N3O3

Molecular Weight

109.09 g/mol

IUPAC Name

N-[bis(hydroxyamino)methyl]hydroxylamine

InChI

InChI=1S/CH7N3O3/c5-2-1(3-6)4-7/h1-7H

InChI Key

HFWWEMPLBCKNNM-UHFFFAOYSA-N

Canonical SMILES

C(NO)(NO)NO

Origin of Product

United States

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